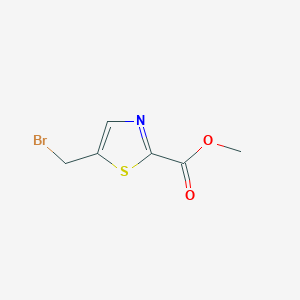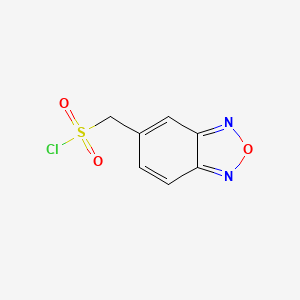![molecular formula C12H6F3N3O B2733573 3-(3-Pyridinyl)-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine CAS No. 339106-40-0](/img/structure/B2733573.png)
3-(3-Pyridinyl)-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of isoxazole and pyridine, both of which are aromatic heterocyclic compounds. Isoxazole has a five-membered ring with two nonadjacent nitrogen atoms, and pyridine has a six-membered ring with one nitrogen atom .
Synthesis Analysis
There are several methods for synthesizing isoxazole and pyridine derivatives. One method involves a squaramide-catalysed asymmetric domino Michael/Mannich [3 + 2] cycloaddition . Another method involves the in situ formation of nitrone ylide followed by an intramolecular [3 + 2] cycloaddition reaction .Molecular Structure Analysis
The molecular structure of isoxazole and pyridine derivatives can be complex. For example, a class of isoxazole and trifluoromethyl-containing 3,2′-pyrrolidinyl dispirooxindoles was synthesized bearing four contiguous stereogenic centers including two adjacent spiro quaternary stereocentres .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds can be complex. For example, a squaramide-catalysed asymmetric domino Michael/Mannich [3 + 2] cycloaddition was used in one synthesis . In another synthesis, an intramolecular nitrone cycloaddition reaction was used .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds and Biomedical Applications
Heterocyclic compounds, such as pyrazolo[3,4-b]pyridines, play a significant role in biomedical research, offering a diverse range of substituents and synthetic methods. These compounds have been explored for their potential in various biomedical applications, highlighting the importance of exploring the structural diversity and functionalization of such heterocycles (Donaire-Arias et al., 2022).
Synthetic Methods and Structural Studies
Research into the synthesis and structural study of isoxazolo[5,4-b]pyridin derivatives, including those related to 3-(3-Pyridinyl)-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine, has led to developments in stereochemical control and insights into their molecular structure through X-ray analyses and theoretical calculations. These studies provide a foundation for understanding the conformation and reactivity of such compounds, contributing to their application in drug design and development (Suárez et al., 2000).
Electrophilic Reagents and Drug Development
The development of powerful electrophilic reagents like N-difluoromethylthiophthalimide showcases the potential of using such compounds for the functionalization of heteroarenes, including pyrazolo[3,4-b]pyridine derivatives. This opens up possibilities for the synthesis of a wide range of compounds with potential applications in drug development, demonstrating the versatility of these heterocyclic frameworks in medicinal chemistry (Zhu et al., 2015).
SF4 Linkers in Drug Design
The exploration of tetrafluoro-λ6-sulfanyl (SF4) linkers connected to pyridine and isoxazoline rings illustrates the innovative approaches in drug design using heterocyclic compounds. The regioselective 1,3-dipolar cycloaddition process used to synthesize pyridine-SF4-isoxazolines underlines the potential of these structures in the development of new pharmaceuticals, showcasing the strategic incorporation of heterocycles into drug molecules (Maruno et al., 2022).
Zukünftige Richtungen
The future directions in the research of these compounds could involve the development of new synthetic methods and the exploration of their potential applications. For example, recent approaches toward isoxazolo[4,5-b]pyridine derivatives have been discussed, and the synthesis of isoxazolo[4,5-b]pyridines via two main approaches has been covered .
Eigenschaften
IUPAC Name |
3-pyridin-3-yl-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3N3O/c13-12(14,15)8-4-9-11(17-6-8)10(18-19-9)7-2-1-3-16-5-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPYFBKMRZAPSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC3=C2N=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Pyridinyl)-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-dimethylphenyl)-5-methyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2733496.png)

![2-Methyl-7-((4-(trifluoromethoxy)phenyl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2733498.png)



![(E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2733504.png)


![N-cyclohexyl-2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2733508.png)


